N-Ethyl-N'-hydroxy-2-oxo-N-phenylpropanimidamide
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Overview
Description
N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide is an organic compound with a complex structure that includes both amide and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide typically involves the reaction of ethylamine with a suitable precursor that contains the phenyl and oxo groups. One common method involves the reaction of ethylamine with N-phenyl-2-oxo-propanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various alkylating agents can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide with a carbonyl group.
Reduction: Formation of N-Ethyl-N’-hydroxy-2-hydroxy-N-phenylpropanimidamide.
Substitution: Formation of substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide
- N-Ethyl-N’-hydroxy-2-oxo-N-benzylpropanimidamide
- N-Ethyl-N’-hydroxy-2-oxo-N-tolylpropanimidamide
Uniqueness
N-Ethyl-N’-hydroxy-2-oxo-N-phenylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
62918-81-4 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-ethyl-N'-hydroxy-2-oxo-N-phenylpropanimidamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-13(11(12-15)9(2)14)10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
VRZKKVUWPIKPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=NO)C(=O)C |
Origin of Product |
United States |
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